Comparative Aqueous pH and Buffering Range of Sodium Dihydrogen Citrate Versus Trisodium Citrate and Citric Acid
Sodium dihydrogen citrate provides an acidic buffering region (pH 3.5–4.5) that is inaccessible to trisodium citrate and offers milder acidity than free citric acid [1]. This intermediate pH range arises from its partial neutralization state, with measured pH values of 4.07 (1 mM), 3.87 (10 mM), 3.71 (100 mM), and 3.48 (1000 mM) . Commercial specifications for 1% and 5% solutions confirm this operational range of pH 3.5–4.5 .
| Evidence Dimension | Aqueous solution pH (25°C, 1–5% w/v) |
|---|---|
| Target Compound Data | pH 3.5–4.5 (1–5% aqueous solution) |
| Comparator Or Baseline | Trisodium citrate: pH 7.5–9.0 (5% aqueous); Citric acid: pH <2.2 (1% aqueous) |
| Quantified Difference | ΔpH ≈ 4.0 units vs trisodium citrate; ≈ 1.3–2.0 units higher vs citric acid |
| Conditions | Aqueous solution, 20–25°C, 1–5% w/v concentration |
Why This Matters
This pH range determines suitability for mildly acidic formulations (e.g., effervescent tablets, oral solutions) where alkaline trisodium citrate would be incompatible and free citric acid would be excessively aggressive.
- [1] FoodAdditives.net. What is Sodium Citrate (E331) in food? Types, Uses and Safety. 2020. View Source
